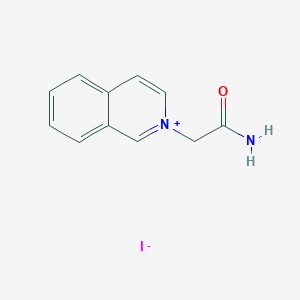

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

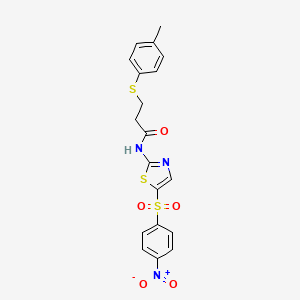

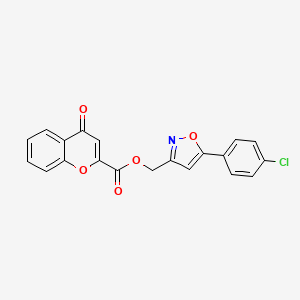

“2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide” is a chemical compound with the molecular formula C11H11IN2O and a molecular weight of 314.12 . It is a type of isoquinolinium salt .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the NaIO4-mediated sequential iodination/amidation reaction of N-alkyl quinolinium iodide salts has been developed. This process provides an efficient way to rapidly synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity and good functional group tolerance .Chemical Reactions Analysis

The iodination/amidation reaction of N-alkyl quinolinium iodide salts has been developed. This cascade process provides an efficient way to rapidly synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity and good functional group tolerance .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide is related to the field of heterocyclic compound synthesis. Hall and Taurins (1966) synthesized Thiazolo[4,5-c]isoquinoline, a new heterocyclic ring system, from 3-aminoisoquinoline (Hall & Taurins, 1966). This shows the potential for using related compounds in synthesizing novel heterocyclic structures.

Copper-Catalyzed Functionalization

Donthiri et al. (2014) reported the copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization of pyridines and isoquinolines for synthesizing imidazo heterocycles (Donthiri et al., 2014). This illustrates the utility of isoquinoline derivatives in copper-catalyzed chemical reactions.

Synthesis of Luminescent Complexes

Liang et al. (2017) described the synthesis of mononuclear CuI iodide complexes with isoquinoline derivatives, demonstrating applications in creating luminescent materials (Liang et al., 2017).

Generation of Isoquinoline Derivatives

Song et al. (2014) generated 1-amino-isoquinoline-N-oxides through a tandem reaction involving isoquinoline derivatives, demonstrating the potential for synthesizing complex organic structures (Song et al., 2014).

Novel Rearrangements in Organic Synthesis

Terenin et al. (2011) studied the reactions of isoquinolinium salts, indicating the role of isoquinoline derivatives in novel organic rearrangements (Terenin et al., 2011).

Synthesis of Imidazolo Heterocycles

Katritzky et al. (2000) synthesized imidazolo heterocycles from isoquinoline derivatives, highlighting their utility in creating diverse organic compounds (Katritzky et al., 2000).

Propriétés

IUPAC Name |

2-isoquinolin-2-ium-2-ylacetamide;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.HI/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13;/h1-7H,8H2,(H-,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUWGYNNDYNSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)

![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)

![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2634783.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide](/img/structure/B2634784.png)

![N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2634787.png)

![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)

![N-(5-methylisoxazol-3-yl)-2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2634791.png)